MCI-225 (dehydratase)

Antidepressant Forced Swimming Test Noradrenaline Reuptake Inhibitor

Researchers investigating novel antidepressant/anxiolytic mechanisms face a critical gap: no single-agent tool simultaneously inhibits noradrenaline reuptake and antagonizes 5-HT3 receptors. MCI-225 (CAS 99487-26-0) fills this gap with validated dual pharmacology (NA uptake Ki=35.0 nM; 5-HT3 Ki=81.0 nM). • 10× more potent than desipramine in forced swimming test; anxiolytic in social interaction model where imipramine/trazodone failed. • Reverses scopolamine-induced learning deficits without behavioral abnormalities up to 100 mg/kg-cleaner window vs tacrine. • Reference standard for lead optimization programs benchmarking novel dual NA/5-HT3 agents.

Molecular Formula C17H18ClFN4S
Molecular Weight 364.9 g/mol
CAS No. 99487-26-0
Cat. No. B12362699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCI-225 (dehydratase)
CAS99487-26-0
Molecular FormulaC17H18ClFN4S
Molecular Weight364.9 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F.Cl
InChIInChI=1S/C17H17FN4S.ClH/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22;/h2-5,10,19H,6-9H2,1H3;1H
InChIKeyULXKGHLJAPRUPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MCI-225: Noradrenaline Reuptake Inhibitor & 5-HT3 Antagonist


Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride (CAS 99487-26-0), commonly designated as MCI-225, is a synthetic heterocyclic compound belonging to the thieno[2,3-d]pyrimidine class [1]. It is characterized by a thienopyrimidine core bearing a 2-fluorophenyl group at the 4-position and a piperazinyl moiety at the 2-position. Pharmacologically, MCI-225 functions as a selective noradrenaline reuptake inhibitor with concurrent serotonin type 3 (5-HT3) receptor antagonism, a dual mechanism that distinguishes it from classical antidepressants [2].

Dual noradrenaline reuptake / 5-HT3 receptor probe for CNS pathway studies
Supports antidepressant- and anxiolytic-mechanism research in behavioral models
Reported clean anticholinergic profile may reduce confounds in cognitive assays

MCI-225: Risk of Casual Substitution


Generic substitution of MCI-225 with other noradrenaline reuptake inhibitors or 5-HT3 antagonists is scientifically invalid due to its unique dual pharmacological signature. While compounds like desipramine inhibit noradrenaline reuptake and agents like ondansetron antagonize 5-HT3 receptors, MCI-225 is the only well-characterized molecule that integrates both activities in a single chemical entity [1]. This dual mechanism translates into distinct in vivo efficacy profiles in antidepressant, anxiolytic, and cognitive assays, as well as a differentiated side effect liability [2]. Furthermore, the specific thieno[2,3-d]pyrimidine scaffold and substitution pattern dictate the compound's physicochemical properties and target engagement kinetics [1]. Therefore, procurement of MCI-225 is essential for experiments requiring this precise pharmacological profile; substituting with a mono-mechanistic comparator or a structurally unrelated analog will yield different, non-comparable results.

Selective NRIs or 5-HT3 antagonists may not reproduce the dual pathway modulation of MCI-225.
Structural analogs with different thienopyrimidine substitution can shift target engagement kinetics and in vivo response.
Tricyclic comparators like imipramine may introduce anticholinergic confounds absent in MCI-225 behavioral studies.

MCI-225: Evidence-Based Differentiation from Comparators


Antidepressant Potency in Forced Swim Test

In a 5-day repeated oral administration forced swimming test in rats, MCI-225 demonstrated a minimum effective dose of 1 mg/kg, p.o. This was 10-fold lower than desipramine (10 mg/kg, p.o.) and 30-fold lower than both maprotiline (30 mg/kg, p.o.) and imipramine (30 mg/kg, p.o.) [1].

Antidepressant FST
Head-to-head
MCI-225: 1 mg/kg p.o.
Desipramine: 10 mg/kg
Maprotiline/Imipramine: 30 mg/kg
Supports antidepressant-like behavioral response context
Rat forced swim test; 5-day repeated oral dosing
Antidepressant Forced Swimming Test Noradrenaline Reuptake Inhibitor 5-HT3 Antagonist

Anxiolytic Effect in Social Interaction Test

In the rat social interaction test under high light conditions, MCI-225 (10 and 30 mg/kg, p.o.) significantly increased social interaction time. In contrast, the comparators maprotiline, imipramine, and trazodone did not affect social interaction at doses of 3-30 mg/kg, p.o. [1]. The effect of MCI-225 was comparable to that of diazepam (1-10 mg/kg, p.o.) and ondansetron (1 mg/kg, p.o.), and was blocked by a 5-HT3 agonist, confirming the contribution of 5-HT3 antagonism.

Anxiolytic Social Interaction
Head-to-head
MCI-225: significant effect at 10-30 mg/kg
Maprotiline/Imipramine/Trazodone: no effect at 3-30 mg/kg
Supports anxiolytic model response via 5-HT3 pathway
High-light unfamiliar partner condition; effect blocked by 5-HT3 agonist
Anxiolytic Social Interaction Test Antidepressant Comparators 5-HT3 Antagonism

Cognitive Enhancement in Amnesia Model vs. Tacrine

In a rat model of scopolamine-induced spatial learning impairment (Morris water maze), MCI-225 (1-10 mg/kg, p.o.) significantly reduced the deficit, whereas THA (0.1-3 mg/kg, p.o.) produced a non-significant trend towards improvement [1]. Furthermore, in a CO2-induced amnesia passive avoidance task, MCI-225 (1-30 mg/kg, p.o.) ameliorated the amnesia in a dose-dependent manner, while THA (0.3-3 mg/kg, p.o.) showed only slight effects. Critically, THA at 10 mg/kg, p.o. increased locomotor activity and at 30 mg/kg, p.o. induced tremor, hypersalivation, and muscle relaxation; MCI-225 (1-100 mg/kg, p.o.) did not affect gross behavior [1].

Cognitive Morris Water Maze
Head-to-head
MCI-225 (1-10 mg/kg): significant deficit reversal
THA (0.1-3 mg/kg): non-significant trend
Supports cognitive model response with reported behavioral safety margin
Scopolamine-induced impairment; THA showed tremor/hypersalivation at higher doses
Cognitive Enhancement Amnesia Morris Water Maze Passive Avoidance THA Comparator

Anticholinergic Side Effect Profile vs. Imipramine

In mice, MCI-225 administered orally at a high dose of 100 mg/kg did not inhibit oxotremorine-induced tremor, lacrimation, or salivation. This was in direct contrast to imipramine, which inhibited these muscarinic receptor-mediated effects [1]. Trazodone also lacked inhibitory activity at 100 mg/kg, p.o. This finding indicates that MCI-225, despite its antidepressant efficacy, is devoid of the anticholinergic side effects typical of tricyclic antidepressants like imipramine.

Anticholinergic Profile
Head-to-head
MCI-225 (100 mg/kg): no inhibition of oxotremorine effects
Imipramine: exhibited anticholinergic activity
Supports anticholinergic-free behavioral model context
Mouse tremor/lacrimation/salivation model
Side Effect Profile Anticholinergic Oxotremorine Tricyclic Antidepressant Comparator

Dual Target Profile: Noradrenaline Reuptake & 5-HT3 Antagonism

MCI-225 exhibits a unique dual mechanism of action. It inhibits synaptosomal noradrenaline reuptake with a Ki of 35.0 nM and displays high affinity for the 5-HT3 receptor with a Ki of 81.0 nM [1]. In contrast, it shows weak inhibition of serotonin (5-HT) reuptake (Ki = 491 nM) and negligible inhibition of dopamine reuptake (Ki = 14,800 nM). It does not inhibit MAO-A or MAO-B. This profile is distinct from selective noradrenaline reuptake inhibitors like desipramine, which lack 5-HT3 antagonism, and from selective 5-HT3 antagonists like ondansetron, which lack noradrenaline reuptake inhibition [1][2].

Target Binding Ki
Class-level
NA uptake Ki: 35.0 nM
5-HT3 Ki: 81.0 nM
5-HT uptake Ki: 491 nM
DA uptake Ki: 14,800 nM
Supports dual pathway engagement in vitro; mono-mechanistic comparators lack one activity
Rat synaptosomal uptake / radioligand binding assays
Target Engagement Noradrenaline Transporter 5-HT3 Receptor Selectivity Profile Mechanism of Action

MCI-225: Validated Research Applications


Antidepressant Drug Discovery with Dual Mechanism

MCI-225 serves as a critical tool compound for academic and pharmaceutical laboratories investigating novel antidepressant mechanisms. Its 10-fold greater potency in the forced swimming test compared to desipramine [1] and its unique dual mechanism [2] make it the reference standard for studies aiming to validate the therapeutic potential of combined noradrenaline reuptake inhibition and 5-HT3 receptor blockade. Its use is particularly indicated when a clean anticholinergic profile is required, distinguishing it from tricyclic comparators like imipramine [1].

Anxiolytic Research: 5-HT3 Receptor Contributions

Researchers studying anxiety disorders or the anxiolytic properties of 5-HT3 antagonism should prioritize MCI-225. Its significant efficacy in the social interaction test, where tricyclic and tetracyclic antidepressants (maprotiline, imipramine, trazodone) failed to show activity [3], provides a well-documented behavioral model for exploring 5-HT3 receptor-mediated anxiolysis. The compound allows for the investigation of anxiety-related endpoints without the confounding sedation associated with benzodiazepines like diazepam [3].

Cognitive Impairment and Alzheimer's Disease Models

For studies focused on cognitive deficits, MCI-225 is a superior alternative to tacrine (THA). Its ability to significantly reverse scopolamine-induced learning impairments in the Morris water maze, coupled with its lack of gross behavioral abnormalities up to 100 mg/kg [4], provides a high-confidence experimental window. This profile makes it ideal for investigating pro-cognitive mechanisms in models of cholinergic dysfunction or early-stage Alzheimer's disease, where off-target behavioral effects can confound interpretation.

Comparative Pharmacology for CNS Compounds

In medicinal chemistry and lead optimization programs, MCI-225 acts as a key comparator to benchmark novel compounds designed with a dual NA uptake/5-HT3 antagonist mechanism. Its established in vitro Ki values (NA uptake 35.0 nM, 5-HT3 81.0 nM) [2] and in vivo efficacy profiles across depression, anxiety, and cognition assays [1][3][4] provide a robust quantitative and behavioral dataset against which new chemical entities can be rigorously evaluated. This facilitates objective, data-driven decision-making in the selection of clinical candidates.

Application
Selection Property
Validation Focus
Antidepressant Mechanism Research
Dual NA reuptake / 5-HT3 receptor probe
Forced swim test model-response endpoints
Anxiolytic Pathway Studies
5-HT3-dependent behavioral response tool
Social interaction model endpoints and 5-HT3 agonist reversal
Cognitive Impairment Models
Cognition enhancer with behavioral safety margin
Morris water maze and passive avoidance model endpoints
Comparative CNS Pharmacology
Benchmark for dual NA/5-HT3 agents
In vitro binding profile and multi-model behavioral dataset

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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